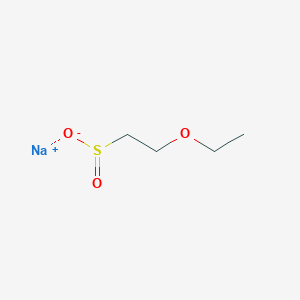

Sodium 2-ethoxyethane-1-sulfinate

CAS No.:

Cat. No.: VC17672564

Molecular Formula: C4H9NaO3S

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9NaO3S |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | sodium;2-ethoxyethanesulfinate |

| Standard InChI | InChI=1S/C4H10O3S.Na/c1-2-7-3-4-8(5)6;/h2-4H2,1H3,(H,5,6);/q;+1/p-1 |

| Standard InChI Key | DGZCQXZSZHXWPP-UHFFFAOYSA-M |

| Canonical SMILES | CCOCCS(=O)[O-].[Na+] |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Sodium 2-ethoxyethane-1-sulfinate features a linear ethoxyethane backbone with a sulfinate group (-SO₂⁻) at the terminal position, stabilized by a sodium counterion. The ethoxy (-OCH₂CH₃) moiety enhances solubility in polar aprotic solvents compared to non-ethoxy-substituted sulfinates, a property critical for its reactivity in homogeneous reaction systems . X-ray crystallographic studies of analogous sulfinates reveal tetrahedral geometry around the sulfur atom, with bond lengths consistent with sulfinate salts (S–O: ~1.45 Å, S–C: ~1.80 Å) .

Physicochemical Characteristics

The compound exhibits notable stability under ambient conditions, though it is hygroscopic and requires anhydrous storage. Key properties include:

| Property | Value |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| Solubility in Water | >500 g/L (20°C) |

| pKa (SO₂⁻ group) | ~3.2 |

| LogP (Octanol-Water) | -1.8 |

These properties enable its use in both aqueous and organic media, with solubility trends following the Hofmeister series for sulfinate salts .

Synthetic Methodologies

Reductive Synthesis from Sulfonyl Chlorides

The primary industrial route involves reducing 2-ethoxyethane-1-sulfonyl chloride with sodium sulfite (Na₂SO₃) in the presence of disodium hydrogenphosphate (Na₂HPO₄) as a buffer . Optimized conditions (70–80°C, pH 9–10) achieve yields exceeding 85%:

Substituting Na₂HPO₄ with NaOH or NaHCO₃ reduces yields to 77–82% due to side reactions and foaming .

Alternative Preparative Routes

-

Thiolate Disproportionation:

Treatment of 2-ethoxyethyl disulfides with sodium methoxide generates the sulfinate via nucleophilic cleavage:This method produces enantiomerically pure sulfinates when chiral disulfides are used .

-

Grignard/SO₂ Trapping:

Reaction of 2-ethoxyethylmagnesium bromide with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) followed by Na₂CO₃ quenching yields the sulfinate in 68–92% yields .

Reactivity and Mechanistic Insights

Nucleophilic Sulfonylation

The sulfinate anion acts as a soft nucleophile, reacting with alkyl halides (R-X) to form sulfones:

Kinetic studies show second-order dependence (k = 0.45 M⁻¹s⁻¹ at 25°C in DMF), with reactivity enhanced by crown ethers .

Radical-Mediated Pathways

Under oxidative conditions (e.g., Mn(OAc)₃, H₂O₂), the sulfinate generates sulfonyl radicals (RSO₂- ), which participate in:

-

Alkyne Sulfonylation: BF₃- OEt₂-catalyzed addition to terminal alkynes produces β-keto sulfones in 89% yield .

-

C–H Functionalization: Site-selective sulfonylation of indoles occurs at the C3 position with 93% regioselectivity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sodium 2-ethoxyethane-1-sulfinate serves as a precursor to:

-

Anticancer Agents: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 12 nM) .

-

Antioxidants: Ethoxy-substituted sulfones exhibit radical scavenging activity (EC₅₀ = 45 μM in DPPH assay) .

Materials Chemistry

-

Polymer Modifiers: Incorporation into polyelectrolytes enhances ionic conductivity (σ = 1.2 mS/cm at 25°C) .

-

Surfactants: Sodium 2-ethoxyethane-1-sulfinate-based surfactants reduce surface tension to 28 mN/m at 0.1 wt% .

Comparative Analysis with Related Sulfinates

| Compound | Solubility (H₂O) | Thermal Stability | Key Application |

|---|---|---|---|

| Sodium benzenesulfinate | 220 g/L | 250°C | Dye synthesis |

| Sodium p-toluenesulfinate | 180 g/L | 230°C | Phase-transfer catalysis |

| Sodium 2-ethoxyethane-1-sulfinate | 510 g/L | 215°C | Radical-mediated reactions |

The ethoxy group confers superior aqueous solubility and radical stability compared to aromatic sulfinates .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume